Methyl thieno[2,3-C]pyridine-7-carboxylate is a heterocyclic compound belonging to the thieno[2,3-C]pyridine family, characterized by a fused ring system that incorporates sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Methyl thieno[2,3-C]pyridine-7-carboxylate can be synthesized through various methods involving the cyclization of appropriate precursors. The compound is often derived from thieno[2,3-C]pyridine-7-carboxylic acid through esterification processes, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
This compound is classified as a carboxylate ester and is part of the broader category of heterocyclic compounds, specifically those containing both nitrogen and sulfur within their structure. It is also recognized for its potential as a pharmacologically active agent.
The synthesis of methyl thieno[2,3-C]pyridine-7-carboxylate typically involves several key steps:
The choice of solvents, temperature, and reaction time are critical for optimizing yield and purity during synthesis. For instance, reactions might be conducted in solvents like acetonitrile or ethanol under reflux conditions to facilitate cyclization and functionalization.
Methyl thieno[2,3-C]pyridine-7-carboxylate features a bicyclic structure with a pyridine ring fused to a thiophene ring. The molecular formula can be represented as , and it has distinct functional groups including an ester and a nitrogen-containing heterocycle.
Methyl thieno[2,3-C]pyridine-7-carboxylate can undergo various chemical transformations, including:
Methyl thieno[2,3-C]pyridine-7-carboxylate has been identified as an inhibitor of G protein-coupled receptor kinase 2 (GRK2). Its mechanism involves mimicking adenosine triphosphate (ATP), thus interfering with normal cellular signaling pathways.
The inhibition of GRK2 affects mitogen-activated protein kinase (MAPK) pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The compound's pharmacokinetics—absorption, distribution, metabolism, and excretion—are crucial for its efficacy as a therapeutic agent.
Methyl thieno[2,3-C]pyridine-7-carboxylate has potential applications in:
Methyl thieno[2,3-c]pyridine-7-carboxylate represents a pharmaceutically significant heterocyclic scaffold requiring sophisticated synthetic approaches for its core assembly and functionalization. The strategic incorporation of the carboxylate ester at the 7-position demands precise regiocontrol, achievable through multi-step sequences involving cyclization, cross-coupling, and substitution reactions.
The Gewald reaction serves as a cornerstone for constructing the thienopyridine framework, enabling efficient fusion of thiophene and pyridine rings. This multicomponent condensation employs α-cyanoesters, ketones/aldehydes, and elemental sulfur under basic conditions to yield 2-aminothiophene intermediates – pivotal precursors for subsequent annulation. For methyl thieno[2,3-c]pyridine-7-carboxylate, ethyl cyanoacetate reacts with appropriate cyclic ketones (e.g., 4-piperidone derivatives) in the presence of morpholine or triethylamine catalysts, followed by sulfur incorporation at elevated temperatures (80–120°C) [4] .
Critical modifications enhance yield and regioselectivity:
Table 1: Optimization of Gewald Conditions for Thienopyridine Synthesis
Entry | Base Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|---|
1 | Triethylamine | TFE* | 80 | 300 | 58 |
2 | TMEDA** | TFE | 80 | 300 | 50 |
3 | Piperidine | Ethanol | 78 | 360 | <10 |
4 | Triethylamine | TFE | 40 | 420 | 85 |
5 | DBU* | TFE | 80 | 300 | 5 (decomp) |
*TFE: Trifluoroethanol; TMEDA: Tetramethylethylenediamine; *DBU: 1,8-Diazabicycloundec-7-ene [6] [7]
The initial Gewald product undergoes acid- or base-mediated cyclodehydration to form the pyridine ring, introducing the critical ester group at C7. Ethanol/water mixtures with catalytic HCl efficiently afford ethyl thieno[2,3-c]pyridine-7-carboxylate, with subsequent transesterification using methanol/sulfuric acid yielding the methyl ester [9].
Palladium catalysis enables late-stage diversification of the thienopyridine core, particularly at C3, C5, and C6 positions. Methyl 5-bromothieno[2,3-c]pyridine-7-carboxylate serves as a versatile coupling partner:
Table 2: Palladium-Catalyzed Functionalization of Methyl Thieno[2,3-c]pyridine-7-carboxylate
Reaction Type | Catalyst System | Conditions | Products | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH, 80°C, 8h | 5-Aryl-thieno[2,3-c]pyridines | 65–92 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Toluene, 100°C, 12h | 5-(4-Methylpiperazin-1-yl) derivatives | 70–90 |
Sonogashira | PdCl₂(PPh₃)₂/CuI, Et₃N | THF, rt, 24h | 5-Alkynyl analogs | 60–78 |
Electron-deficient positions (C5, C6) undergo nucleophilic displacement without metal catalysts:
Cyclization strategies build fused polycyclic systems for enhanced bioactivity:
Table 3: Cyclization Approaches to Fused Thienopyridine Systems
Starting Material | Conditions | Product | Yield (%) | Application |
---|---|---|---|---|
Fused 1,2,3-triazolo[1,5-a]pyridine | TfOH, RCN, 1,2-DCE, 80°C, 24h | Imidazo[1,5-a]thieno[2,3-c]pyridine | 72–85 | Kinase inhibitor scaffolds |
β-Ketoamide derivatives | K₂CO₃, ethylene glycol, 150°C, 8h | Thieno[3,4-b]pyridine-7-carboxamides | 65–78 | Anticancer lead optimization |
3-Amino-4-cyanothiophene carboxamide | HCOOH, 100°C, 4h | Thieno[3,2-d]pyrimidin-4-one | 70–82 | Hsp90 inhibitors |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1